4'-Ethynyl-[1,1'-biphenyl]-4-ol
CAS No.: 1202355-37-0
Cat. No.: VC8057760
Molecular Formula: C14H10O
Molecular Weight: 194.23 g/mol
* For research use only. Not for human or veterinary use.
![4'-Ethynyl-[1,1'-biphenyl]-4-ol - 1202355-37-0](/images/structure/VC8057760.png)
Specification
CAS No. | 1202355-37-0 |
---|---|
Molecular Formula | C14H10O |
Molecular Weight | 194.23 g/mol |
IUPAC Name | 4-(4-ethynylphenyl)phenol |
Standard InChI | InChI=1S/C14H10O/c1-2-11-3-5-12(6-4-11)13-7-9-14(15)10-8-13/h1,3-10,15H |
Standard InChI Key | DILPQBKOIIKSOX-UHFFFAOYSA-N |
SMILES | C#CC1=CC=C(C=C1)C2=CC=C(C=C2)O |
Canonical SMILES | C#CC1=CC=C(C=C1)C2=CC=C(C=C2)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular and IUPAC Nomenclature
4'-Ethynyl-[1,1'-biphenyl]-4-ol is systematically named 4-(4-ethynylphenyl)phenol under IUPAC guidelines . Its molecular formula, C₁₄H₁₀O, reflects a biphenyl core substituted with an ethynyl (-C≡CH) group on one phenyl ring and a hydroxyl (-OH) group on the other. The compound’s PubChem CID (23343152) and CAS registry number (1202355-37-0) provide standardized identifiers for global databases .
Structural Features
The molecule’s planar biphenyl system enables π-π stacking interactions, while the ethynyl group introduces linear rigidity. X-ray crystallography of structurally analogous compounds, such as 2-[(E)-[[4-[2-(4-Methoxyphenyl)ethynyl]phenyl]imino]methyl]-4-[(E)-phenyldiazenyl]phenol, reveals monoclinic crystal systems with intermolecular hydrogen bonding involving the hydroxyl group . These features influence packing efficiency and optoelectronic behavior.
Table 1: Key Chemical Identifiers
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₄H₁₀O | |
Molecular Weight | 194.23 g/mol | |
IUPAC Name | 4-(4-ethynylphenyl)phenol | |
CAS Number | 1202355-37-0 | |
PubChem CID | 23343152 |
Synthesis and Manufacturing
Industrial Production
American Elements offers 4'-Ethynyl-[1,1'-biphenyl]-4-ol in bulk quantities, with customization options for purity grades (99%–99.999%) and packaging (5-gallon pails to 36,000 lb tanker trucks) . The compound’s synthesis likely follows Good Manufacturing Practice (GMP) standards, given its classification under life science materials .
Physicochemical Properties
Thermodynamic and Spectroscopic Data
Experimental data for 4'-Ethynyl-[1,1'-biphenyl]-4-ol remain limited, but properties of related compounds suggest trends:
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LogP: Estimated at 4.16 via ACD/Labs software, indicating high lipophilicity .
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Surface Tension: ~45.2 dyne/cm, comparable to aromatic alcohols .
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Vapor Pressure: 0.00387 mmHg at 25°C, suggesting low volatility .
Table 2: Physicochemical Properties of Analogous Compounds
Property | 4-Ethynylbiphenyl | 4'-Ethynyl-[1,1'-biphenyl]-4-ol (Predicted) |
---|---|---|
Boiling Point | 289.2°C at 760 mmHg | ~300°C |
Density | 1.06 g/cm³ | 1.08–1.12 g/cm³ |
Flash Point | 119.5°C | 120–130°C |
Pharmacological and Biological Activity
Molecular Docking Insights
Biphenyl-triazole derivatives exhibit affinity for 17β-hydroxysteroid dehydrogenase (17β-HSD1), a target in hormone-dependent cancers . The ethynyl group in 4'-Ethynyl-[1,1'-biphenyl]-4-ol may similarly occupy hydrophobic pockets in enzyme active sites, warranting further docking studies .
Applications in Materials Science
Nonlinear Optical (NLO) Properties
Schiff base derivatives of ethynylbiphenyls exhibit second harmonic generation (SHG) efficiencies, making them candidates for photonic devices . The conjugated π-system of 4'-Ethynyl-[1,1'-biphenyl]-4-ol could enhance NLO responses when incorporated into polymers or crystals .
Luminescence
Analogous compounds emit light via π* → π transitions in dichloromethane solutions, suggesting applications in organic light-emitting diodes (OLEDs) .
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